molecular formula C12H11NO2 B2964290 1-(2-Methoxyquinolin-3-yl)ethanone CAS No. 850171-06-1

1-(2-Methoxyquinolin-3-yl)ethanone

Cat. No. B2964290
CAS RN: 850171-06-1
M. Wt: 201.225
InChI Key: LHDXXWJYBSDBTC-UHFFFAOYSA-N
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Description

1-(2-Methoxyquinolin-3-yl)ethanone, also known as MQE, is a synthetic compound with a chemical formula of C12H11NO2 . It has a molecular weight of 201.22 .


Physical And Chemical Properties Analysis

1-(2-Methoxyquinolin-3-yl)ethanone is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

“1-(2-Methoxyquinolin-3-yl)ethanone” is a compound that belongs to the quinoline family, which is known for its significance in medicinal chemistry. Quinolines are a critical scaffold for drug discovery due to their diverse biological activities. They serve as key intermediates in the synthesis of various pharmacologically active molecules. For instance, quinoline derivatives have been explored for their antimalarial, antibacterial, and anticancer properties .

Organic Synthesis

In synthetic organic chemistry, “1-(2-Methoxyquinolin-3-yl)ethanone” can be utilized as a building block for complex organic molecules. Its structure allows for various functionalization reactions, which can lead to the synthesis of novel organic compounds with potential industrial applications .

Fragment-Based Drug Design

This compound can act as a fragment electrophile in fragment-based drug design (FBDD). FBDD is a strategy that involves the screening of low-molecular-weight compounds (fragments) against biological targets. “1-(2-Methoxyquinolin-3-yl)ethanone” could be used to identify binding interactions with target proteins, which can be further optimized to develop more potent inhibitors .

Targeted Protein Degradation

The quinoline moiety of “1-(2-Methoxyquinolin-3-yl)ethanone” can be incorporated into bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce the degradation of specific proteins, offering a novel approach to drug development. The compound’s reactivity could be harnessed to discover new E3 ligase modulators for targeted protein degradation .

Green Chemistry

Quinoline derivatives are also relevant in the context of green chemistry. They can be synthesized using environmentally friendly methods, such as metal-free ionic liquid-mediated reactions or ultrasound irradiation. “1-(2-Methoxyquinolin-3-yl)ethanone” could be synthesized through such sustainable processes, reducing the environmental impact of chemical synthesis .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include recommendations for avoiding breathing dust, fumes, gas, mist, vapors, or spray, and for using personal protective equipment .

properties

IUPAC Name

1-(2-methoxyquinolin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)10-7-9-5-3-4-6-11(9)13-12(10)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDXXWJYBSDBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850171-06-1
Record name 1-(2-methoxyquinolin-3-yl)ethan-1-one
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